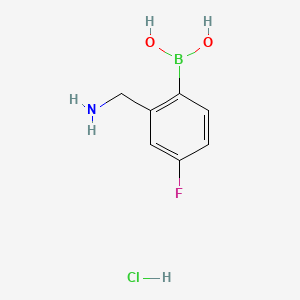

(2-(Aminomethyl)-4-fluorophenyl)boronic acid hydrochloride

描述

(2-(Aminomethyl)-4-fluorophenyl)boronic acid hydrochloride (CAS 850568-02-4) is a boronic acid derivative with a molecular formula of C₇H₉BFNO₂·HCl and a molecular weight of 205.42 g/mol. It features a fluorinated phenyl ring, an aminomethyl substituent at the ortho position, and a boronic acid group, making it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions for pharmaceutical synthesis . Its hazard profile includes H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation), necessitating careful handling .

属性

IUPAC Name |

[2-(aminomethyl)-4-fluorophenyl]boronic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BFNO2.ClH/c9-6-1-2-7(8(11)12)5(3-6)4-10;/h1-3,11-12H,4,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWBXNXDYMQDTHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)F)CN)(O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80661214 | |

| Record name | [2-(Aminomethyl)-4-fluorophenyl]boronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80661214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850568-02-4 | |

| Record name | Boronic acid, B-[2-(aminomethyl)-4-fluorophenyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850568-02-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [2-(Aminomethyl)-4-fluorophenyl]boronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80661214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Aminomethyl)-4-fluorophenyl)boronic acid hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with commercially available 4-fluorobenzaldehyde.

Formation of Aminomethyl Group: The 4-fluorobenzaldehyde undergoes a reductive amination reaction with formaldehyde and ammonia to form 2-(aminomethyl)-4-fluorobenzylamine.

Boronic Acid Formation: The 2-(aminomethyl)-4-fluorobenzylamine is then subjected to a borylation reaction using a boron source such as bis(pinacolato)diboron in the presence of a palladium catalyst to form (2-(aminomethyl)-4-fluorophenyl)boronic acid.

Hydrochloride Salt Formation: Finally, the boronic acid is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of (2-(Aminomethyl)-4-fluorophenyl)boronic acid hydrochloride follows similar synthetic routes but on a larger scale. The process involves:

Optimization of Reaction Conditions: Ensuring optimal temperature, pressure, and catalyst concentration to maximize yield and purity.

Purification: Utilizing techniques such as crystallization, filtration, and chromatography to purify the final product.

Quality Control: Implementing rigorous quality control measures to ensure the consistency and quality of the compound.

化学反应分析

Types of Reactions

(2-(Aminomethyl)-4-fluorophenyl)boronic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: The aminomethyl group can be reduced to form the corresponding amine.

Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Boronic esters or borates.

Reduction: 2-(aminomethyl)-4-fluorophenylamine.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

科学研究应用

(2-(Aminomethyl)-4-fluorophenyl)boronic acid hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Biology: Employed in the development of boron-containing drugs and as a probe for studying enzyme activity.

Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.

作用机制

The mechanism of action of (2-(Aminomethyl)-4-fluorophenyl)boronic acid hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a molecular probe. The aminomethyl group enhances its binding affinity and specificity towards target molecules.

相似化合物的比较

Key Structural Analogs

The following boronic acid derivatives exhibit structural and functional similarities, as identified by computational similarity scores ():

| Compound Name (CAS No.) | Molecular Formula | Molecular Weight (g/mol) | Substituents | Hazard Codes | Similarity Score |

|---|---|---|---|---|---|

| (2-Amino-4-cyanophenyl)boronic acid hydrochloride (850568-47-7) | C₇H₇BN₂O₂·HCl | 200.43 | Amino, cyano | H315, H319, H335 | 0.68 |

| 2-Aminophenylboronic acid hydrochloride (863753-30-4) | C₆H₈BNO₂·HCl | 177.40 | Amino | H315, H319, H335 | 0.68 |

| 3-Amino-4-fluorophenylboronic acid (873566-75-7) | C₆H₇BFNO₂ | 155.93 | Amino, fluoro (meta position) | Not specified | 0.64 |

| {4-[(Dimethylamino)methyl]-3-fluorophenyl}boronic acid hydrochloride (N/A) | C₉H₁₃BFNO₂·HCl | 233.47 | Dimethylaminomethyl, fluoro | Not specified | N/A |

Structural and Functional Differences

Substituent Effects: The aminomethyl group in the target compound enhances water solubility compared to the cyano group in 850568-47-7, which may reduce bioavailability due to hydrophobicity . The fluoro substituent at the para position in the target compound (vs. The dimethylaminomethyl group in the analog from introduces tertiary amine functionality, which could enhance binding to biological targets but reduce boronic acid reactivity .

Hazard Profiles :

- Both the target compound and 850568-47-7 share identical hazard codes (H315, H319, H335), indicating comparable risks of irritation .

- 873566-75-7 lacks explicit hazard data but shares structural motifs that suggest similar handling precautions.

Synthetic Utility: The boronic acid group in all compounds enables Suzuki-Miyaura couplings, but the fluorine atom in the target compound may improve stability in vivo by resisting metabolic degradation . The cyano group in 850568-47-7 could act as a hydrogen bond acceptor, enhancing interactions in drug-receptor complexes .

生物活性

(2-(Aminomethyl)-4-fluorophenyl)boronic acid hydrochloride is a boronic acid derivative that has gained attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

- Molecular Formula : CHBFNO·HCl

- Molecular Weight : 191.42 g/mol

- Structure : The compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols and other biomolecules.

The biological activity of (2-(Aminomethyl)-4-fluorophenyl)boronic acid hydrochloride is primarily attributed to its ability to interact with various biological targets:

- Protease Inhibition : Boronic acids are recognized for their role as protease inhibitors. They can bind to the active site of serine proteases, forming stable complexes that inhibit enzyme activity. This property is particularly relevant in the context of cancer therapy and inflammatory diseases .

- Anticancer Activity : The compound has been studied for its potential anticancer properties, particularly through mechanisms involving apoptosis induction and cell cycle arrest. It may enhance the efficacy of existing chemotherapeutics by targeting specific cancer cell pathways .

Research Findings

Several studies have investigated the biological activity of (2-(Aminomethyl)-4-fluorophenyl)boronic acid hydrochloride:

-

Cytotoxicity Studies :

- A study demonstrated that derivatives of fluorinated phenylboronic acids exhibited significant cytotoxic effects against various cancer cell lines, with IC values in the low micromolar range. The introduction of fluorine atoms was shown to enhance potency due to increased lipophilicity .

- In a comparative analysis, it was found that compounds with similar structures but different substituents displayed varying levels of cytotoxicity, suggesting that structural modifications can significantly influence biological activity .

- Mechanistic Insights :

- Case Studies :

Data Table

| Compound | Target | IC (µM) | Mechanism of Action |

|---|---|---|---|

| Vorinostat | HDAC | 1.85 | Histone deacetylase inhibition |

| (2-(Aminomethyl)-4-fluorophenyl)boronic acid hydrochloride | Serine proteases | <5 | Protease inhibition |

| Fluorinated analogs | Various cancer cells | 0.32 - 8.57 | Cytotoxicity through apoptosis |

常见问题

Q. What are the optimized synthetic routes for (2-(Aminomethyl)-4-fluorophenyl)boronic acid hydrochloride, and how can selectivity challenges be addressed?

Methodology :

- Stepwise synthesis : Start with 4-fluoro-2-methylaniline as a precursor. Introduce boronic acid functionality via Miyaura borylation using bis(pinacolato)diboron (B₂Pin₂) and a palladium catalyst (e.g., Pd(dppf)Cl₂) under inert conditions .

- Aminomethylation : React the intermediate with formaldehyde and ammonium chloride to install the aminomethyl group. Final HCl treatment yields the hydrochloride salt .

- Selectivity challenges : Competing side reactions (e.g., over-borylation or oxidation) can occur. Use protecting groups (e.g., Boc for amines) and low-temperature conditions (<0°C) to suppress undesired pathways .

Q. Physical Properties :

| Property | Value | Source |

|---|---|---|

| Melting Point | 248–250°C | |

| Solubility | Slightly soluble in H₂O | |

| Molecular Weight | 191.40 g/mol (HCl salt) |

Q. How should researchers purify this compound to avoid boroxin formation or silica gel binding?

Methodology :

- Chromatography : Avoid silica gel columns due to boronic acid binding. Use reverse-phase C18 columns with aqueous/organic mobile phases (e.g., H₂O/MeOH + 0.1% TFA) .

- Crystallization : Recrystallize from ethanol/water mixtures to remove polar impurities. Boroxin formation (trimers) is minimized by maintaining acidic conditions (pH < 7) during purification .

Q. What spectroscopic techniques are critical for characterizing this boronic acid derivative?

Methodology :

- ¹¹B NMR : Confirm boronic acid identity with a peak at δ ~30 ppm (free acid) or δ ~10 ppm (esterified form) .

- ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.8–7.4 ppm), aminomethyl (-CH₂NH₂, δ 3.2–3.5 ppm), and fluorine coupling (³J ~8 Hz) .

- Mass Spectrometry : ESI-MS in positive mode shows [M+H]⁺ at m/z 191.40 (base peak) .

Advanced Research Questions

Q. How does the fluorine substituent influence Suzuki-Miyaura cross-coupling efficiency compared to non-fluorinated analogs?

Methodology :

- Electronic effects : Fluorine’s electron-withdrawing nature enhances electrophilicity of the boronic acid, accelerating transmetallation with Pd catalysts. Compare coupling rates using aryl halides (e.g., 4-bromotoluene) under standardized conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) .

- Steric effects : The 4-fluoro group minimally impacts steric hindrance, enabling coupling with bulky partners (e.g., ortho-substituted aryl halides). Quantify yields via HPLC .

Q. What strategies enhance the stability of this compound in aqueous solutions for biological assays?

Methodology :

- pH control : Stabilize the boronic acid as a tetrahedral boronate (B(OH)₃⁻) at pH > 8.5. Use phosphate buffers (pH 9.0) for saccharide-binding studies .

- Co-solvents : Add DMSO (≤10% v/v) to improve solubility and prevent precipitation. Monitor stability via UV-Vis at λ = 260 nm (boronate ester formation) .

Q. How can structural modifications (e.g., replacing -NH₂ with -NHAc) improve its receptor affinity for diols like fructose?

Methodology :

- Synthetic modification : Acetylate the aminomethyl group using acetic anhydride. Compare binding constants (Kₐ) via isothermal titration calorimetry (ITC) .

- Computational modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to assess hydrogen-bonding interactions between modified derivatives and fructose .

Q. Why do conflicting reports exist regarding its catalytic activity in esterification reactions?

Data Contradiction Analysis :

- Catalyst loading : Some studies use 5 mol% (high activity), while others report 20 mol% (low activity). Optimize via a design-of-experiments (DoE) approach .

- Substrate scope : Discrepancies arise with sterically hindered carboxylic acids. Test reactivity gradients using pKa-matched substrates (e.g., benzoic acid vs. 2,6-dimethylbenzoic acid) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。